1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one
CAS No.: 1331823-96-1
Cat. No.: VC2683927
Molecular Formula: C9H17N3OS
Molecular Weight: 215.32 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one - 1331823-96-1](/images/structure/VC2683927.png)
Specification
CAS No. | 1331823-96-1 |
---|---|
Molecular Formula | C9H17N3OS |
Molecular Weight | 215.32 g/mol |
IUPAC Name | 1-(2-thiomorpholin-4-ylethyl)imidazolidin-2-one |
Standard InChI | InChI=1S/C9H17N3OS/c13-9-10-1-2-12(9)4-3-11-5-7-14-8-6-11/h1-8H2,(H,10,13) |
Standard InChI Key | FAQHBYPVKKSELK-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)N1)CCN2CCSCC2 |
Canonical SMILES | C1CN(C(=O)N1)CCN2CCSCC2 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Information
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one belongs to the broader class of imidazolidin-2-one derivatives. The chemical identity of this compound is defined by the following properties:
The compound's structure features a five-membered imidazolidin-2-one ring (a cyclic urea) with substitution at the N-1 position by a 2-(thiomorpholin-4-yl)ethyl group. The thiomorpholine component is a six-membered heterocycle containing one nitrogen and one sulfur atom in a non-adjacent arrangement.
Structural Features and Properties
The structure consists of three main components:
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The imidazolidin-2-one ring: A five-membered cyclic urea containing two nitrogen atoms with a carbonyl group at position 2
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An ethyl linker: Connecting the N-1 position of the imidazolidin-2-one to the thiomorpholine nitrogen
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The thiomorpholine ring: A six-membered saturated heterocycle containing nitrogen and sulfur atoms
This structural arrangement creates a molecule with multiple potential hydrogen bond acceptors (the carbonyl oxygen, nitrogen atoms, and sulfur atom) and one hydrogen bond donor (the N-H group in the imidazolidin-2-one ring). These features suggest potential for interactions with biological targets and influence its physicochemical properties.
Analytical Data and Physical Properties
Mass Spectrometry Predictive Data
The compound has been characterized by predicted collision cross-section (CCS) data for various adducts that would be observed in mass spectrometry analysis. This information is valuable for analytical identification and characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 216.11652 | 149.7 |
[M+Na]+ | 238.09846 | 158.2 |
[M+NH4]+ | 233.14306 | 157.1 |
[M+K]+ | 254.07240 | 152.4 |
[M-H]- | 214.10196 | 150.4 |
[M+Na-2H]- | 236.08391 | 152.5 |
[M]+ | 215.10869 | 151.1 |
[M]- | 215.10979 | 151.1 |
This predictive data assists in the compound's identification and characterization using mass spectrometry techniques .
Synthesis Approaches and Methods
Regioselective Synthesis Considerations
Research on related imidazolidin-2-ones indicates that regioselective synthesis can be achieved using specific reaction conditions. For instance, the use of trifluoroacetic acid as a catalyst in refluxing toluene has been demonstrated to yield predominantly 4-substituted imidazolidin-2-ones . The regioselectivity of such reactions can be controlled by adjusting the amount of catalyst used, with decreased amounts of TFA leading to improved regioselectivity .
These methods could potentially be adapted for the synthesis of 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one or its structural analogs.
Structural Relationships and Similar Compounds
Comparison with Structural Analogs
Several compounds share structural similarities with 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one, including:
Compound | Structure Features | Unique Characteristics |
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1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one | Imidazolidinone ring | Contains thiomorpholine moiety |
1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one | Imidazolidinone ring | Contains triazole moiety instead of thiomorpholine |
3-(5-amino-1H-1,2,4-triazol-3-YL)propanamide | Triazole ring | Different functional group leading to distinct biological activity |
4-[2-(Thiomorpholin-4-YL)ethyl]aniline | Aniline derivative | Lacks imidazolidinone structure but retains similar ethyl linkage |
The structural variations between these compounds would likely lead to differences in chemical reactivity, physical properties, and potential biological activities.
Chemical Reactivity and Stability
Functional Group Reactivity
The reactivity of 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one is primarily determined by its constituent functional groups:
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The carbonyl group in the imidazolidin-2-one ring can participate in nucleophilic addition reactions
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The N-H bond in the imidazolidin-2-one ring can undergo substitution reactions under appropriate conditions
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The tertiary amine nitrogen in the thiomorpholine ring can act as a nucleophile in various reactions
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The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxide or sulfone derivatives
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